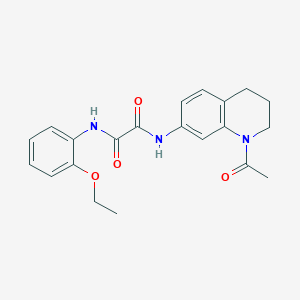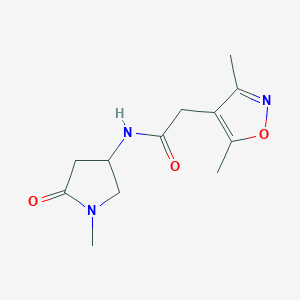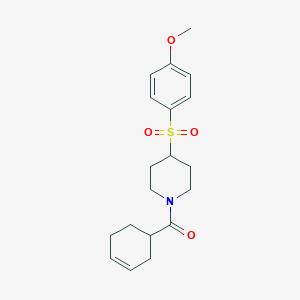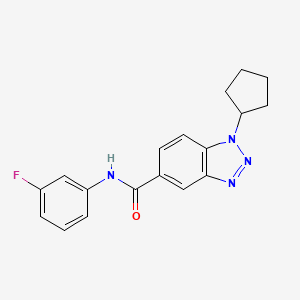
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-ethoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2-ethoxyphenyl)oxamide is a complex organic compound that belongs to the class of oxamides This compound is characterized by the presence of a quinoline ring system, an acetyl group, and an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2-ethoxyphenyl)oxamide typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetyl group.
Oxamide Formation: The final step involves the reaction of the acetylated quinoline with 2-ethoxyphenyl isocyanate to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the oxamide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an inhibitor for specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2-ethoxyphenyl)oxamide would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2-methoxyphenyl)oxamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2-chlorophenyl)oxamide
Uniqueness
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2-ethoxyphenyl)oxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-28-19-9-5-4-8-17(19)23-21(27)20(26)22-16-11-10-15-7-6-12-24(14(2)25)18(15)13-16/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPBDKOIPLMCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[methyl(phenyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2444536.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2444539.png)
![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2444540.png)

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2444545.png)

![methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2444550.png)

![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2444553.png)
![N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444554.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2444555.png)
![3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2444556.png)
![1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444558.png)
